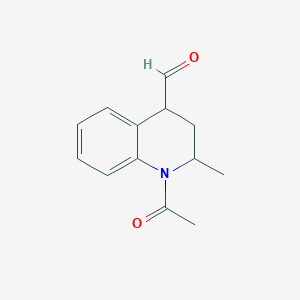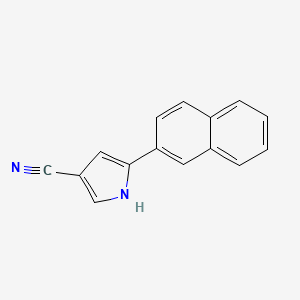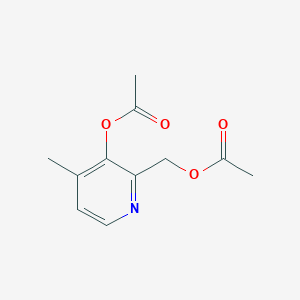![molecular formula C11H13N3O2 B11884925 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole CAS No. 35681-33-5](/img/structure/B11884925.png)
1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a tert-butyl group at the first position and a nitro group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole typically involves the nitration of 1-(tert-Butyl)-1H-benzo[d]imidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available starting materials
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(tert-Butyl)-5-amino-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The nitro group can also undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
1-(tert-Butyl)-1H-benzo[d]imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1H-benzo[d]imidazole: Lacks the tert-butyl group, which may affect its solubility and steric properties.
1-(tert-Butyl)-2-nitro-1H-benzo[d]imidazole: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
Uniqueness: 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both the tert-butyl and nitro groups, which confer specific steric and electronic properties
Propiedades
Número CAS |
35681-33-5 |
|---|---|
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-tert-butyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)13-7-12-9-6-8(14(15)16)4-5-10(9)13/h4-7H,1-3H3 |
Clave InChI |
QXEVVCLRNNHEPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)









